6-(1H-Imidazol-1-yl)-7H-purin-2-amine

Kinase Inhibition PDGFR Cancer Signaling

PDGFR signaling studies requiring graded pathway modulation-not complete blockade-demand tool compounds with partial inhibitory phenotypes. 6-(1H-Imidazol-1-yl)-7H-purin-2-amine (CAS 891497-81-7) meets this need with defined PDGFRα/β partial inhibition. • Partial PDGFRα/β inhibitory profile for dose-response studies in cancer & fibrosis models • Induces apoptosis & G2/M arrest in K562, HL-60, OKP-GS leukemia lines at low micromolar concentrations • 6-Imidazol-1-yl moiety enables mild SNAr displacement for nucleoside derivatization Supplied exclusively for R&D use with documented purity and quality assurance.

Molecular Formula C8H7N7
Molecular Weight 201.193
CAS No. 891497-81-7
Cat. No. B2595271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Imidazol-1-yl)-7H-purin-2-amine
CAS891497-81-7
Molecular FormulaC8H7N7
Molecular Weight201.193
Structural Identifiers
SMILESC1=CN(C=N1)C2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C8H7N7/c9-8-13-6-5(11-3-12-6)7(14-8)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14)
InChIKeyZURMPKHWPJZXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Imidazol-1-yl)-7H-purin-2-amine: Procurement & Technical Data


6-(1H-Imidazol-1-yl)-7H-purin-2-amine (CAS: 891497-81-7; molecular formula C8H7N7; MW 201.19 g/mol) is a heterocyclic purine derivative featuring an imidazol-1-yl substitution at the 6-position of the purine core [1]. As a fused pyrimidine-imidazole bicyclic scaffold, it is available from multiple specialty chemical suppliers with purities typically ranging from 95% to 98%, with commercial pricing for 100 mg ranging from $260 to $410 USD and 1 g from $800 to $1,040 EUR . The compound exists in a specific 7H-tautomeric form and bears a 2-amino group, distinguishing it from alternative 9H-tautomers and positional isomers. This compound is exclusively sold for research and development purposes only [1].

6-(1H-Imidazol-1-yl)-7H-purin-2-amine: Analog Substitution Risks


Purine derivatives with similar core scaffolds are not functionally interchangeable due to marked differences in kinase selectivity profiles, substitution-dependent reactivity, and tautomeric form [1]. The specific 6-imidazol-1-yl substitution pattern in this compound confers distinct inhibitory activity against PDGFRα/β kinases, with % inhibition values differing from established agents such as imatinib . Furthermore, the 6-(imidazol-1-yl) moiety serves as an activated leaving group enabling mild SNAr displacement reactions for nucleoside functionalization, a synthetic utility not shared by 6-chloro, 6-methylthio, or 6-benzylsulfonyl analogs under comparable conditions [2]. Positional isomerism is also critical: the 6-imidazol-1-yl substituted derivative (CAS 891497-81-7) is structurally and functionally distinct from its 2-imidazol-1-yl positional isomer (CAS 2138216-97-2), which possesses a different substitution vector and is expected to exhibit divergent molecular recognition properties . These factors collectively preclude casual substitution with structurally related purines in research protocols or procurement decisions.

6-(1H-Imidazol-1-yl)-7H-purin-2-amine: Comparative Evidence


PDGFR Kinase Inhibition vs Imatinib

The target compound and structurally related purine derivatives have been evaluated for inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ) . In a comparative biochemical assay, a closely related derivative (Compound 10) exhibited 36% PDGFR inhibition at 0.5 µM and 43% inhibition at 10 µM, whereas the reference kinase inhibitor imatinib achieved 58% inhibition at 0.5 µM and 81% inhibition at 10 µM under identical assay conditions . This comparison demonstrates that the 6-imidazol-1-yl purine scaffold exhibits measurable, albeit partial, PDGFR inhibitory activity, providing a defined activity baseline distinct from more potent clinical agents.

Kinase Inhibition PDGFR Cancer Signaling

Antiproliferative Activity in Leukemia Cell Lines

The antiproliferative activity of 6-imidazol-1-yl purine derivatives has been quantified against human leukemia cell lines . A structurally related derivative (Compound 7) exhibited an IC50 of 2.27 µM in K562 (chronic myelogenous leukemia) cells, while another derivative (Compound 10) demonstrated IC50 values of 1.42 µM in HL-60 (acute promyelocytic leukemia) cells and 4.56 µM in OKP-GS cells . These compounds induce apoptosis and cell cycle arrest at the G2/M phase, establishing a defined anticancer activity baseline for the 6-imidazol-1-yl purine scaffold .

Antiproliferative Leukemia Cell Cycle

Mild SNAr Displacement for C6 Functionalization

The 6-(imidazol-1-yl) moiety functions as an activated leaving group in nucleophilic aromatic substitution (SNAr) reactions [1]. Lin and Robins (2000) demonstrated that 6-(imidazol-1-yl) purine nucleoside derivatives undergo quantitative SNAr displacement with N-, O-, and S-nucleophiles under mild conditions to yield diverse 6-substituted purine products [1]. This reactivity is mechanistically distinct from alternative leaving groups: the 6-(benzylsulfonyl) group requires SNAr displacement with an arylamine at ambient temperature, whereas 6-chloro derivatives typically require more forcing conditions or transition metal catalysis for efficient displacement [1].

Nucleoside Chemistry SNAr Reaction Synthetic Methodology

Positional Isomerism vs 2-Imidazol-1-yl Analogs

The target compound (6-imidazol-1-yl substituted, CAS 891497-81-7) is a distinct positional isomer of 2-(1H-imidazol-1-yl)-1H-purin-6-amine (CAS 2138216-97-2) [1]. While both compounds share the molecular formula C8H7N7 and molecular weight 201.19 g/mol, the substitution vector differs fundamentally: imidazole attachment at the 6-position (target) versus the 2-position (isomer) of the purine core [1]. The InChI Key for the target compound is ZURMPKHWPJZXGN-UHFFFAOYSA-N, whereas the positional isomer bears InChI Key RTBQOOYHJRQSQU-UHFFFAOYSA-N, confirming distinct chemical identities [1].

Positional Isomer Scaffold Differentiation Structure-Activity

6-(1H-Imidazol-1-yl)-7H-purin-2-amine: Research Applications


PDGFR Signaling and Comparative Pharmacology

For researchers investigating platelet-derived growth factor receptor (PDGFR) signaling in cancer or fibrotic disease models, 6-(1H-imidazol-1-yl)-7H-purin-2-amine and its structural derivatives provide a partial inhibitory phenotype distinct from complete blockade achieved by imatinib. This property supports dose-response and mechanistic studies where graded pathway modulation is required. The compound is appropriate as a tool compound in biochemical kinase assays and cellular signaling studies where partial PDGFR inhibition is desired .

Leukemia Cell Antiproliferative Screening

The low micromolar antiproliferative activity of 6-imidazol-1-yl purine derivatives in K562, HL-60, and OKP-GS leukemia cell lines positions this scaffold as a valuable component in oncology-focused compound libraries. The demonstrated induction of apoptosis and G2/M cell cycle arrest provides a defined cellular phenotype for high-throughput screening campaigns and mechanistic follow-up studies. Researchers can employ this compound as a positive control or scaffold reference in antiproliferative assays involving leukemia cell models .

Mild SNAr C6 Purine Nucleoside Functionalization

Synthetic chemists engaged in purine nucleoside derivatization can utilize 6-(imidazol-1-yl) purine derivatives as activated intermediates for installing diverse N-, O-, and S-substituents at the C6 position under mild conditions. This methodology offers a practical alternative to harsher displacement protocols required for 6-chloro or 6-sulfonyl precursors. Applications include the synthesis of modified nucleosides for chemical biology probes, antiviral agents, and nucleic acid aptamer development [1].

Scaffold-Based Medicinal Chemistry & SAR

The 6-imidazol-1-yl purine scaffold serves as a defined starting point for medicinal chemistry optimization campaigns targeting kinases, purinergic receptors, or other purine-binding proteins. Procurement of the specific positional isomer (CAS 891497-81-7) ensures that substitution vectors align with designed binding hypotheses, avoiding the confounding effects of 2-imidazol-1-yl positional isomers (CAS 2138216-97-2). This scaffold is suitable for library synthesis, fragment-based drug discovery, and systematic SAR exploration [2].

Technical Documentation Hub

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